molecular formula C6H6ClNO2S B1600643 Methyl 2-amino-5-chlorothiophene-3-carboxylate CAS No. 55503-06-5

Methyl 2-amino-5-chlorothiophene-3-carboxylate

Cat. No.: B1600643
CAS No.: 55503-06-5
M. Wt: 191.64 g/mol
InChI Key: NPMOAQRKBHOHII-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chlorothiophene-3-carboxylate is a heterocyclic compound with the molecular formula C6H6ClNO2S and a molecular weight of 191.64 g/mol . This compound is characterized by a thiophene ring substituted with an amino group at the 2-position, a chlorine atom at the 5-position, and a methyl ester group at the 3-position. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate typically involves the reaction of 2-amino-5-chlorothiophene-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chlorothiophene-3-carboxylate is primarily related to its ability to interact with various molecular targets. The amino and ester groups can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-chlorothiophene-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets .

Properties

IUPAC Name

methyl 2-amino-5-chlorothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMOAQRKBHOHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20529081
Record name Methyl 2-amino-5-chlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55503-06-5
Record name Methyl 2-amino-5-chlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 14.2 parts of methyl 2-acetamido-5-chlorothiophene-3-carboxylate, 360 parts by volume of methanol and 30 parts by volume of boron trifluoride-etherate is refluxed for 4 hours. After evaporation of the solvent the residue is treated in a manner similar to that used in Reference Example 19, whereby methyl 2-amino-5-chlorothiophene-3-carboxylate is obtained as crystals melting at 100°-102.5° C. This product is identical with that obtained in Reference Example 19.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-5-chlorothiophene-3-carboxylate
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Methyl 2-amino-5-chlorothiophene-3-carboxylate
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Methyl 2-amino-5-chlorothiophene-3-carboxylate
Reactant of Route 4
Methyl 2-amino-5-chlorothiophene-3-carboxylate
Reactant of Route 5
Methyl 2-amino-5-chlorothiophene-3-carboxylate
Reactant of Route 6
Methyl 2-amino-5-chlorothiophene-3-carboxylate

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